4-Bromo-2-hydroxy-N-methylbenzamide
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Overview
Description
4-Bromo-2-hydroxy-N-methylbenzamide is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a methylamino group attached to a benzamide core
Synthetic Routes and Reaction Conditions:
Bromination and Hydroxylation: The compound can be synthesized by starting with 2-hydroxy-N-methylbenzamide and subjecting it to bromination using bromine in the presence of a suitable catalyst.
N-Methylation: Another approach involves the methylation of 4-bromo-2-hydroxybenzamide using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming 4-bromo-2-oxo-N-methylbenzamide.
Reduction: Reduction reactions can reduce the bromine atom, although this is less common due to the stability of the bromine atom in this position.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as an amino group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles like ammonia (NH₃) or amines.
Major Products Formed:
Oxidation: 4-bromo-2-oxo-N-methylbenzamide
Reduction: 4-bromo-N-methylbenzamide (less common)
Substitution: 4-amino-2-hydroxy-N-methylbenzamide (if an amino group is introduced)
Scientific Research Applications
Chemistry: 4-Bromo-2-hydroxy-N-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a useful building block for further chemical transformations.
Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential medicinal properties, such as its use in drug development and as a therapeutic agent.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-2-hydroxy-N-methylbenzamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-N-ethyl-2-hydroxy-N-methylbenzamide: Similar structure but with an ethyl group instead of a methyl group.
4-Bromo-2-hydroxybenzamide: Lacks the N-methyl group.
2-Bromo-N-methylbenzamide: Different position of the bromine atom.
This compound's versatility and unique properties make it a valuable subject of study in various scientific fields. Its applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.
Properties
IUPAC Name |
4-bromo-2-hydroxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-10-8(12)6-3-2-5(9)4-7(6)11/h2-4,11H,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJYYPNWIDIDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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